Mukanadin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules like Mukanadin C typically involves strategic reactions that form carbon-carbon (C-C) bonds. A common approach is through cross-dehydrogenative coupling (CDC), which directly forms C-C bonds from two different C-H bonds under oxidative conditions. Such methods are efficient and offer a green chemistry perspective by minimizing waste and avoiding the use of pre-functionalized substrates (Li, 2009).

Molecular Structure Analysis

The analysis of a compound's molecular structure involves examining its bonding and geometry. Techniques such as X-ray crystallography can provide insights into the arrangement of atoms within a molecule, revealing features like bond lengths and angles that are critical for understanding reactivity and properties. For example, studies on binuclear gold(I) complexes highlight the structural characterization of C_n^(2-) units, offering insights into molecular geometry and electronic structure that would be applicable to molecules like this compound (Che et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving this compound would likely include functionalizations that modify its structure to alter physical or biological properties. For instance, aliphatic C-H oxidations provide a method for late-stage functionalization, allowing for the modification of complex molecules without pre-existing functionality, enhancing their utility and applicability (White & Zhao, 2018).

Physical Properties Analysis

The physical properties of a compound like this compound, including its boiling and melting points, molar volumes, and surface tensions, can be modeled and analyzed through molecular modeling techniques. Such studies are crucial for predicting the behavior of organic compounds under various conditions and for designing materials with desired physical characteristics (Needham et al., 1988).

Chemical Properties Analysis

Understanding the chemical properties of this compound involves exploring its reactivity, such as how it undergoes C-H bond functionalization. This area of study is essential for developing synthetic methodologies that are selective and efficient, aiming to improve reaction conditions to maximize resource and energy efficiency while minimizing waste (Godula & Sames, 2006).

Wissenschaftliche Forschungsanwendungen

Bromopyrrole Alkaloids: A Chemical Perspective

Mukanadin C is part of the bromopyrrole alkaloids group, which includes various compounds isolated from marine sponges. These compounds are known for their unique structural features and have been the subject of extensive chemical studies. For example, Mukanadin D, a closely related compound, was identified as a naturally-occurring C11 bromopyrrole alkaloid, highlighting the diversity within this group of chemicals (Hu et al., 2005).

Biological Investigation of Marine Sponges

Further research into bromopyrrole alkaloids, including this compound, has involved the exploration of marine sponges. These studies have been instrumental in elucidating the structures and stereochemistry of these compounds, contributing significantly to our understanding of marine biochemistry (Yasuda et al., 2009).

Antimicrobial Applications

One particularly interesting aspect of this compound and its relatives is their potential antimicrobial applications. Research has shown that compounds like Mukanadin G, which have a tricyclic skeleton, possess antimicrobial activities. This opens the door for potential applications in combating microbial infections (Kusama et al., 2013).

Wirkmechanismus

Target of Action

Mukanadin C is a marine-derived natural product found in Stylissa carteri . It has been identified as an antagonist of 5-HT1A signaling . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in various physiological processes such as mood regulation, anxiety, and cognition .

Mode of Action

This compound interacts with the 5-HT1A receptors, inhibiting serotonergic signaling . This interaction results in the modulation of serotonin levels in the synaptic cleft, thereby influencing the transmission of signals in the nervous system . .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting as an antagonist of the 5-HT1A receptor, this compound can inhibit the signaling of serotonin, a key neurotransmitter in this pathway . This can lead to downstream effects on mood, anxiety, and cognition, among other physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of serotonergic signaling . By inhibiting the 5-HT1A receptor, this compound can affect the transmission of signals in the nervous system, potentially influencing various physiological processes such as mood regulation, anxiety, and cognition .

Zukünftige Richtungen

Eigenschaften

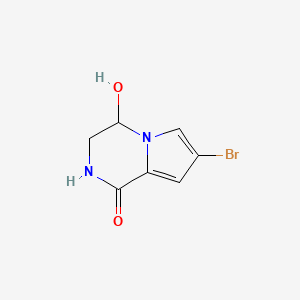

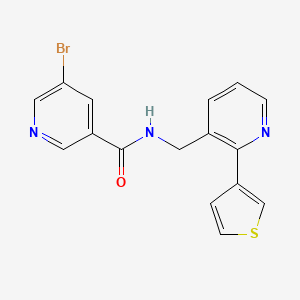

IUPAC Name |

7-bromo-4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-5-7(12)9-2-6(11)10(5)3-4/h1,3,6,11H,2H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNHKRQJEMDNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C=C(C=C2C(=O)N1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)

![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)